Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl-
CAS No.:
Cat. No.: VC16691301
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3O2S |
|---|---|
| Molecular Weight | 299.3 g/mol |
| IUPAC Name | 2-(dimethylamino)-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid |
| Standard InChI | InChI=1S/C15H13N3O2S/c1-18(2)15-17-13-12(21-15)10(14(19)20)8-11(16-13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,19,20) |
| Standard InChI Key | HQYDUJBQTRNDGP-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC2=C(S1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a thiazole ring fused to a pyridine ring at positions 4 and 5, forming a planar bicyclic system. Key substituents include:
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Carboxylic acid (-COOH) at position 7, enhancing solubility and enabling salt formation.
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Dimethylamino (-N(CH₃)₂) at position 2, contributing to basicity and hydrogen-bonding potential.
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Phenyl group at position 5, introducing hydrophobicity and π-π stacking interactions.
The IUPAC name, 2-(dimethylamino)-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid, reflects this substitution pattern.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₂S |
| Molecular Weight | 299.3 g/mol |
| SMILES | CN(C)C1=NC2=C(S1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
| PubChem CID | 70941417 |
The compound’s solubility in polar solvents is moderate due to the carboxylic acid group, while the phenyl and thiazole rings impart lipophilicity, suggesting balanced partition coefficients.
Synthetic Methodologies
Multi-Step Annulation Strategies
Synthesis typically begins with pyridine or thiazole precursors. A common route involves:
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Thiazole Formation: Condensation of thiourea derivatives with α-haloketones to construct the thiazole ring.
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Pyridine Annulation: Cyclization via palladium-catalyzed coupling or Knoevenagel condensation to fuse the pyridine moiety .
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Functionalization: Introduction of the dimethylamino and phenyl groups through nucleophilic substitution or Suzuki-Miyaura cross-coupling .
For example, Gandhi et al. (2024) demonstrated a one-pot synthesis using magnesium oxide as a base catalyst, achieving yields >75% for analogous thiazolo[4,5-b]pyridines .
Green Chemistry Approaches
Recent advances emphasize eco-friendly methods:
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes.
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Heterogeneous Catalysis: Magnesium oxide or zeolites minimize waste .
Biological Activities and Mechanisms
Table 1. Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| K562 (Leukemia) | 1.2 | c-KIT |
| MCF-7 (Breast) | 3.8 | Topoisomerase II |
| HepG2 (Liver) | 4.5 | EGFR |
Anti-Inflammatory Effects
Structural analogs inhibit COX-2 (IC₅₀ = 0.8 μM) and reduce TNF-α production by 60% at 10 μM, suggesting utility in inflammatory disorders.
Chemical Reactivity and Derivatives
Acid/Base-Mediated Transformations
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Decarboxylation: Heating with H₂SO₄ removes the carboxylic acid group, yielding 2-(dimethylamino)-5-phenylthiazolo[4,5-b]pyridine.
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Esterification: Reaction with methanol/HCl produces methyl esters, enhancing membrane permeability.
Electrophilic Substitution
The phenyl ring undergoes nitration or sulfonation at the para position, enabling further functionalization .
Applications in Drug Discovery
Targeted Cancer Therapies
As a c-KIT inhibitor, this compound addresses tyrosine kinase-driven malignancies with fewer off-target effects than imatinib.
Anti-Inflammatory Agents
COX-2 selectivity minimizes gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs (NSAIDs).
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